molecular formula C26H29N3O6 B2723363 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872857-00-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2723363
CAS No.: 872857-00-6
M. Wt: 479.533
InChI Key: KPPAGKNNHLKVEC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for scientific research.

Mechanism of Action

    Target of action

    The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

    Mode of action

    Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action of this compound would depend on its specific structure and the target it interacts with.

    Biochemical pathways

    The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide likely involves multiple steps, including the formation of the indole ring, the attachment of the morpholino group, and the final coupling with the dimethoxyphenethyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Leading to reduced forms of the compound.

    Substitution: Where functional groups may be replaced by others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its potential interactions with enzymes, receptors, or other biomolecules, providing insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific targets related to diseases.

Industry

In industry, it might find applications in the development of new materials, pharmaceuticals, or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives, morpholino-containing molecules, or compounds with dimethoxyphenethyl groups.

Uniqueness

What sets N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide apart could be its unique combination of functional groups, which may confer distinct biological or chemical properties.

Conclusion

This compound is a complex and potentially versatile compound with applications across various scientific fields

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-33-22-8-7-18(15-23(22)34-2)9-10-27-26(32)25(31)20-16-29(21-6-4-3-5-19(20)21)17-24(30)28-11-13-35-14-12-28/h3-8,15-16H,9-14,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPAGKNNHLKVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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